9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol
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Overview
Description
9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl(diphenyl)silyl group and a nonadienol backbone. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by the formation of the nonadienol backbone through a series of aldol reactions and other carbon-carbon bond-forming reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated alcohols .
Scientific Research Applications
9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. The tert-butyl(diphenyl)silyl group provides steric protection, allowing selective reactions at other sites on the molecule. This selectivity is crucial for its use in complex organic synthesis .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldimethylsilyloxybutanal: Similar in structure but with different functional groups and applications.
Uniqueness
9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol is unique due to its specific combination of a nonadienol backbone and a tert-butyl(diphenyl)silyl protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
90605-46-2 |
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Molecular Formula |
C27H38O2Si |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
9-[tert-butyl(diphenyl)silyl]oxy-6-ethylnona-2,4-dien-1-ol |
InChI |
InChI=1S/C27H38O2Si/c1-5-24(16-9-8-14-22-28)17-15-23-29-30(27(2,3)4,25-18-10-6-11-19-25)26-20-12-7-13-21-26/h6-14,16,18-21,24,28H,5,15,17,22-23H2,1-4H3 |
InChI Key |
DTVKYECVXNWPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=CCO |
Origin of Product |
United States |
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